2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid
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Overview
Description
2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method includes the reaction of a cyclopropyl derivative with trifluoromethyl iodide under the influence of a strong base such as sodium hydride. The resulting intermediate is then subjected to hydrolysis to yield the desired propanoic acid derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiolates.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols or hydrocarbons.
Scientific Research Applications
2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving trifluoromethyl groups.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group is known to influence the electronic properties of the molecule, enhancing its binding affinity to certain enzymes or receptors. This can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
- 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid
- 2-[1-(Trifluoromethyl)cyclopropyl]butanoic acid
- 2-[1-(Trifluoromethyl)cyclopropyl]pentanoic acid
Comparison: Compared to its analogs, 2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid exhibits unique properties due to the specific positioning of the trifluoromethyl group and the propanoic acid moiety. This structural arrangement can result in distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-4(5(11)12)6(2-3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDWLJUXKNFXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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